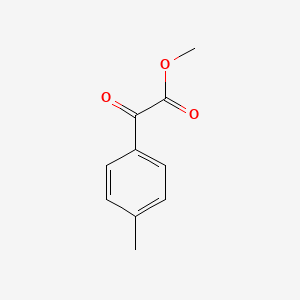

Methyl 2-oxo-2-(p-tolyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-oxo-2-(p-tolyl)acetate” is a chemical compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has a molecular weight of 178.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using experimental (XRD) and theoretical values (DFT and HF) . More detailed information about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For example, it was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 178.19 . It has a melting point of 66-68℃, a boiling point of 282℃, and a density of 1.07 . It is slightly soluble in dichloromethane, chloroform, and ethyl acetate .Aplicaciones Científicas De Investigación

Structural Characterization

- Methyl 2-oxo-2-(p-tolyl)acetate has been studied for its structural characterization. Morales-Ríos et al. (2006) focused on the crystalline and amorphous forms of methyl 2-(2-oxo-3-indolyl)acetate, noting significant differences in melting points and providing X-ray structures for certain polymorphs, which aids in understanding its chemical behavior (Morales-Ríos et al., 2006).

Synthesis Processes

- Sarkar & Roy (2002) discussed the synthesis of related compounds, such as p-tolyl 3,4-O-isopropylidene-2-O-(methylthiomethyl)-β-D-fucopyranose, showcasing the flexibility of methyl p-tolyl-related compounds in synthetic chemistry (Sarkar & Roy, 2002).

- Sakai et al. (1987) utilized a compound similar to this compound in the synthesis of α,α′-Divinyl Ketones, demonstrating its application in creating intermediates for natural product syntheses (Sakai et al., 1987).

Chemical Analysis Techniques

- Pinkernell et al. (1994) used a derivative of methyl p-tolyl in a method for determining peroxyacetic acid, illustrating its utility in analytical chemistry (Pinkernell et al., 1994).

Molecular and Computational Chemistry

- Zhou et al. (2017) investigated the mechanisms of Csp3-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate, providing insights into chemical interactions at a molecular level (Zhou et al., 2017).

Application in Corrosion Inhibition

- Elazhary et al. (2019) examined derivatives of this compound for their effectiveness as corrosion inhibitors, highlighting its potential in material science (Elazhary et al., 2019).

Biochemical Synthesis and Metabolism

- Nesbakken et al. (1988) explored the biosynthesis of 2-oxo-3-methylvalerate, related to this compound, in microbial systems, contributing to our understanding of biochemical pathways (Nesbakken et al., 1988).

Antibacterial Activity

- Karai et al. (2018) synthesized and characterized a compound related to this compound and evaluated its antibacterial activity, showing its potential in medical applications (Karai et al., 2018).

Industrial Applications

- Penkova et al. (2013) studied the separation of a reactive mixture including methyl acetate, which is related to this compound, demonstrating its relevance in industrial processes (Penkova et al., 2013).

Catalysis

- Wang et al. (2007) reported on the catalysis of reactions involving compounds similar to this compound, indicative of its potential in catalytic processes (Wang et al., 2007).

Safety and Hazards

The safety data sheet for “Methyl 2-oxo-2-(p-tolyl)acetate” provides important information about its hazards. It should be handled under inert gas and protected from moisture . It should be stored in a tightly closed container, in a cool and dry place . More detailed safety and hazard information can be found in the referenced safety data sheets .

Propiedades

IUPAC Name |

methyl 2-(4-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFZBRICJIHTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)